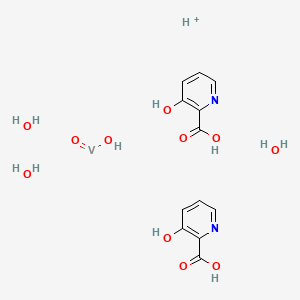
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is a complex chemical compound known for its potent inhibitory effects on phosphatase and tensin homolog (PTEN). This compound is often used in scientific research due to its ability to modulate various biochemical pathways, making it valuable in studies related to signal transduction and metabolic regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate typically involves the reaction of vanadium oxo complexes with 3-hydroxypyridine-2-carboxylic acid in the presence of water. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired trihydrate complex. The process can be summarized as follows:
- Dissolve vanadium oxo complex in water.
- Add 3-hydroxypyridine-2-carboxylic acid to the solution.
- Adjust the pH to slightly acidic conditions.
- Allow the reaction to proceed at room temperature.
- Isolate the product by filtration and drying under desiccating conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, automated pH control systems, and efficient filtration and drying equipment to handle bulk quantities.
化学反应分析
Types of Reactions
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: The vanadium center can undergo oxidation, changing its oxidation state and altering the compound’s reactivity.
Reduction: The compound can be reduced, affecting the vanadium center and potentially leading to different coordination complexes.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state vanadium complexes, while reduction could produce lower oxidation state complexes. Substitution reactions can result in a variety of new vanadium-ligand complexes .
科学研究应用
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate is widely used in scientific research due to its ability to inhibit PTEN, a critical enzyme in cellular signaling pathways. Its applications include:
Chemistry: Used as a catalyst in various organic reactions and as a reagent in coordination chemistry studies.
Biology: Employed in studies of cellular signaling pathways, particularly those involving PTEN and Akt phosphorylation.
Medicine: Investigated for its potential therapeutic effects in diseases where PTEN signaling is disrupted, such as cancer and diabetes.
Industry: Utilized in the development of new materials and as a component in certain chemical processes.
作用机制
The mechanism of action of Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate involves its interaction with PTEN, leading to the inhibition of this enzyme. PTEN is a phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key molecule in the Akt signaling pathway. By inhibiting PTEN, the compound increases PIP3 levels, leading to enhanced Akt phosphorylation and activation. This modulation of the Akt pathway affects various cellular processes, including glucose uptake, cell growth, and survival .
相似化合物的比较
Hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate can be compared with other vanadium-based PTEN inhibitors, such as:
Vanadyl sulfate: Another vanadium compound with PTEN inhibitory effects but with different reactivity and stability profiles.
Sodium orthovanadate: A commonly used vanadium compound in biochemical studies, known for its broad-spectrum phosphatase inhibition.
Bis(maltolato)oxovanadium(IV): A vanadium complex with insulin-mimetic properties, used in diabetes research.
The uniqueness of this compound lies in its specific interaction with PTEN and its ability to selectively modulate the Akt signaling pathway, making it a valuable tool in targeted biochemical studies .
属性
分子式 |
C12H17N2O10V |
|---|---|
分子量 |
400.21 g/mol |
IUPAC 名称 |
hydrido(oxo)vanadium;3-hydroxypyridine-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V.H/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;;/h2*1-3,8H,(H,9,10);3*1H2;;; |
InChI 键 |
ABBPDBIZYMMUMS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[VH] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl]propanoic acid](/img/structure/B10780412.png)
![4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride](/img/structure/B10780430.png)
![(7E,11E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione](/img/structure/B10780434.png)
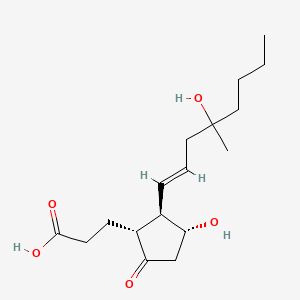
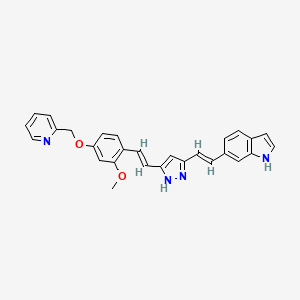
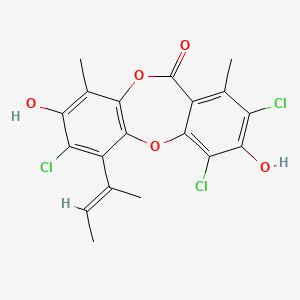
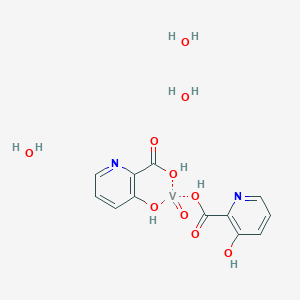
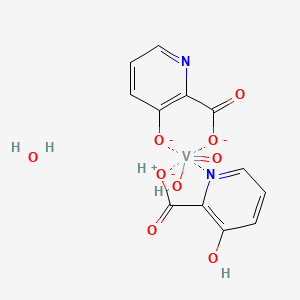
![(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780477.png)
![12-[1-[4-(2-Ethoxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B10780480.png)
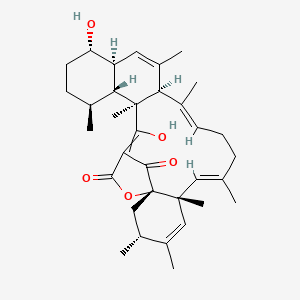

![(1'R,2R,3S,4'S,6S,8'R,12'S,13'S,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10780508.png)
